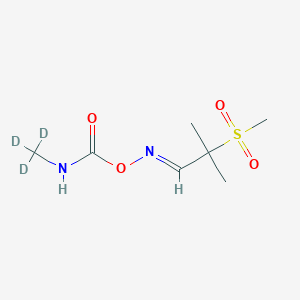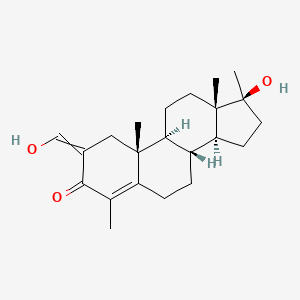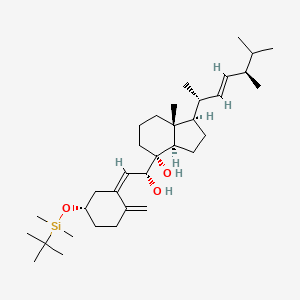
Aldicarb-d3 Sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aldicarb-d3 Sulfone is a synthetic chemical compound that has been used in scientific research for decades. It is an organosulfur compound that belongs to the family of carbamate insecticides. This compound has a variety of applications in the laboratory, including synthesis, scientific research, and biochemical and physiological studies.
Scientific Research Applications
Toxicological Profile and Environmental Concerns
Aldicarb, a parent compound closely related to Aldicarb-d3 Sulfone, has been extensively reviewed for its toxicologic effects in mammals. The focus has been on its mechanism as a cholinesterase inhibitor, rapid metabolism, and excretion in mammals. Notably, it does not produce long-term adverse health effects like carcinogenicity or teratogenicity. Aldicarb's environmental presence, especially its metabolites (sulfoxide and sulfone) in groundwater, has raised significant concerns, prompting research into its safety and environmental impact (Risher, Mink, & Stara, 1987).
Regulatory Guidelines and Analytical Methodology
In the realm of pharmaceuticals, the control and analysis of potential genotoxic impurities, including sulfone derivatives, are paramount. The review by Elder, Teasdale, & Lipczynski (2008) delves into regulatory guidelines and the evolution of analytical methods for assessing sulfonate esters' genotoxicity. This research is crucial for ensuring the safety and efficacy of new active pharmaceutical ingredients, showcasing the importance of sulfone derivatives in medicinal chemistry (Elder, Teasdale, & Lipczynski, 2008).
Sulfone Derivatives in Medicinal Chemistry
The synthesis, reactions, and medicinal importance of cyclic sulfone derivatives have been highlighted as a significant area of interest. These compounds, owing to their biological activity, find applications in pharmaceuticals as antibacterial, antimalarial, and anti-inflammatory agents. Alam et al. (2018) provide an in-depth review of the synthesis methods, reactions, and diverse applications of cyclic sulfones in medicinal chemistry, emphasizing their potential in treating various diseases (Alam et al., 2018).
Environmental Remediation and Sustainability
The environmental persistence and potential toxicity of polyfluoroalkyl chemicals, which include sulfone derivatives, have been a focus of research, aiming to understand their degradation pathways and impact on ecosystems. Liu & Avendaño's review on microbial degradation of these chemicals outlines the current knowledge and gaps, suggesting directions for future research to mitigate environmental risks (Liu & Avendaño, 2013).
Mechanism of Action
Target of Action
The primary target of Aldicarb-d3 Sulfone is acetylcholinesterase , an enzyme that metabolizes the neurotransmitter acetylcholine . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system.
Mode of Action
This compound, similar to its parent compound Aldicarb, binds to and inhibits acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine in the synapse, leading to an accumulation of acetylcholine . The accumulation of acetylcholine overstimulates cholinergic pathways, resulting in central and peripheral toxicities .
Biochemical Pathways
The overstimulation of cholinergic pathways due to the accumulation of acetylcholine can lead to a variety of symptoms. These symptoms, collectively referred to as a cholinergic crisis, can include nausea, miosis, sweating, abdominal pain, dizziness, diarrhea, blurred vision, and vomiting . In severe cases, this can progress to tremors, convulsions, and even death .
Pharmacokinetics
This compound, like Aldicarb, is readily absorbed through all exposure routes . Once in the body, it is quickly converted into aldicarb sulfoxide, which can then be slowly oxidized to aldicarb sulfone . According to animal studies, aldicarb and its metabolites are transported to various tissues, but no signs of buildup have been discovered .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an overstimulation of cholinergic pathways, resulting in a range of symptoms from nausea and sweating to tremors and convulsions . In severe cases, this can lead to respiratory failure and death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its high solubility can restrict its use in areas where the water table is close to the surface . Furthermore, it has been reported to occur widely in groundwater at levels in the low ppb range . Several states have restricted the use of aldicarb due to its potential for groundwater contamination .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Aldicarb-d3 Sulfone, like its parent compound Aldicarb, is known to inhibit acetylcholinesterase . This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to overstimulation of cholinergic pathways .
Cellular Effects
The primary cellular effect of this compound is the disruption of normal neurotransmission due to the inhibition of acetylcholinesterase This can affect various types of cells and cellular processes, particularly those involving cholinergic signaling pathways
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to and inhibiting the enzyme acetylcholinesterase . This prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft. The resulting overstimulation of cholinergic pathways is the primary mechanism through which this compound exerts its effects.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound is known to be a potent acetylcholinesterase inhibitor
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At high doses, the compound can have toxic or adverse effects due to its potent acetylcholinesterase inhibitory activity
Metabolic Pathways
This compound is involved in metabolic pathways related to the breakdown of acetylcholine It interacts with the enzyme acetylcholinesterase, inhibiting its activity and thereby disrupting the normal metabolism of acetylcholine
Transport and Distribution
This compound can be transported and distributed within cells and tissues . It is known to move with water from a source into the soil, where it can react and adsorb onto soil particles . The compound can also volatilize to the atmosphere
Properties
IUPAC Name |
[(E)-(2-methyl-2-methylsulfonylpropylidene)amino] N-(trideuteriomethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRKLBAKDXSTNC-UYUKVFNDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=NOC(=O)NC)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






